6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
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Overview
Description
Epiphorellic acid 1 is a bioactive secondary metabolite isolated from lichens, specifically from the species Cornicularia epiphorella . This compound belongs to the class of diphenyl ethers and has shown significant biological activities, including inhibitory effects on human prostate carcinoma cells .
Scientific Research Applications
Epiphorellic acid 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diphenyl ether synthesis and reactions.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activities, particularly against prostate carcinoma cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiphorellic acid 1 can be synthesized through a biomimetic approach involving a Smiles rearrangement of a precursor meta-depside . The key steps in the synthesis include:
- Formation of the precursor meta-depside.
- Smiles rearrangement to yield the diphenyl ether structure.
- Final purification and characterization of the product.
Industrial Production Methods: While there is limited information on the industrial production of epiphorellic acid 1, the synthesis typically involves standard organic synthesis techniques and purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Epiphorellic acid 1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products include halogenated or nitrated derivatives .
Mechanism of Action
Epiphorellic acid 1 exerts its effects through various mechanisms:
Anticancer Activity: It inhibits the growth of prostate carcinoma cells by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes.
UV Protection: It acts as a UV filter by absorbing harmful UV radiation and preventing damage to cellular components.
Comparison with Similar Compounds
Epiphorellic acid 1 is unique among similar compounds due to its specific diphenyl ether structure and biological activities. Similar compounds include:
Lobaric Acid: Another diphenyl ether with antimicrobial and antioxidant properties.
Pannarin: A depsidone with UV-protectant and anti-inflammatory activities.
Gyrophoric Acid: A depside with similar biological activities but different chemical structure.
Properties
CAS No. |
101910-69-4 |
---|---|
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |
InChI |
InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |
InChI Key |
FVGIGMWEANQQSW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
101910-69-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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